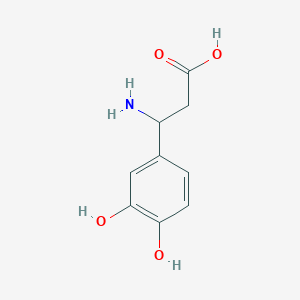

Acide 3-amino-3-(3,4-dihydroxyphényl)propanoïque

Vue d'ensemble

Description

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is an organic compound with the molecular formula C(9)H({11})NO(_4). It is characterized by the presence of an amino group and a dihydroxyphenyl group attached to a propanoic acid backbone. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Applications De Recherche Scientifique

Recherche sur la maladie de Parkinson

La L-dopa est largement utilisée dans l'étude en laboratoire de la maladie de Parkinson . Elle est convertie en dopamine par la DOPA décarboxylase dans l'organisme . Une fois convertie en dopamine, elle agit comme un neurotransmetteur excitateur . Cela contribue à reconstituer la dopamine dans les circuits épuisés, ce qui est un problème courant dans la maladie de Parkinson .

Recherche sur l'hypertension

La L-dopa a également été utilisée pour la recherche en laboratoire sur l'hypertension . La conversion de la L-dopa en dopamine peut avoir des effets sur la régulation de la pression artérielle, ce qui en fait un composé utile pour l'étude de l'hypertension.

Recherche sur l'activité des mélanocytes

Une autre application de la L-dopa est l'étude de l'activité des mélanocytes . Les mélanocytes sont des cellules qui produisent la mélanine, le pigment qui donne la couleur à notre peau, nos cheveux et nos yeux. La L-dopa est un précurseur de la mélanine, elle peut donc être utilisée pour étudier le fonctionnement de ces cellules.

Études sur les neurotransmetteurs

La L-dopa étant convertie en dopamine, un neurotransmetteur clé, elle est souvent utilisée dans les études portant sur la fonction et la régulation des neurotransmetteurs . Cela peut inclure des recherches sur les problèmes de santé mentale, les lésions cérébrales et d'autres troubles neurologiques.

Développement et tests de médicaments

Compte tenu de son rôle dans la production de dopamine, la L-dopa est également utilisée dans le développement et les tests de nouveaux médicaments . Cela peut inclure des médicaments conçus pour traiter la maladie de Parkinson, l'hypertension et d'autres affections liées à la fonction de la dopamine.

Recherche biochimique

La L-dopa est également utilisée de manière plus générale dans la recherche biochimique

Mécanisme D'action

- The primary target of this compound is not widely documented in the literature. However, it is structurally related to levodopa (L-DOPA), which is used in the treatment of Parkinson’s disease. L-DOPA is converted to dopamine in the brain, and its action primarily involves dopaminergic pathways .

Target of Action

Méthodes De Préparation

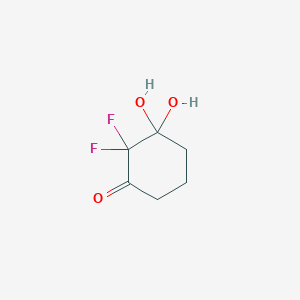

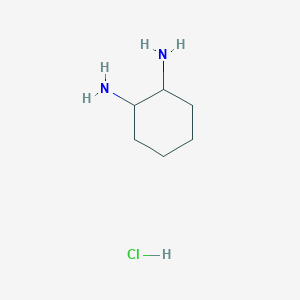

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid typically involves the following steps:

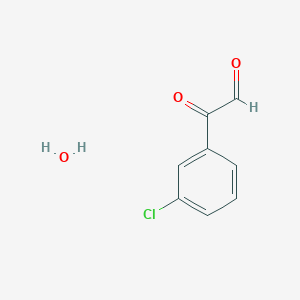

Starting Materials: The synthesis often begins with commercially available 3,4-dihydroxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate.

Reduction: The intermediate is then reduced to yield the target compound.

Industrial Production Methods: Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use high-pressure reactors and advanced purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Amino alcohols.

Substitution Products: Halogenated or acylated derivatives.

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Neurotransmitter Studies: Used in studies related to neurotransmitter analogs.

Medicine:

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.

Antioxidant Research: Studied for its antioxidant properties.

Industry:

Polymer Production: Used in the synthesis of polymers with specific functional properties.

Material Science: Investigated for its potential in creating advanced materials.

Comparaison Avec Des Composés Similaires

3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks one hydroxyl group compared to the target compound.

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of hydroxyl groups.

Uniqueness: 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is unique due to the presence of both an amino group and two hydroxyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKOWQKLXRMVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395380 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174502-37-5 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

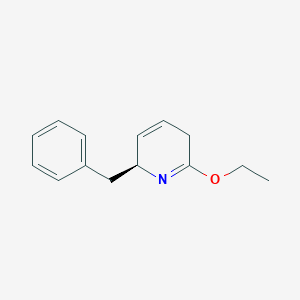

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)